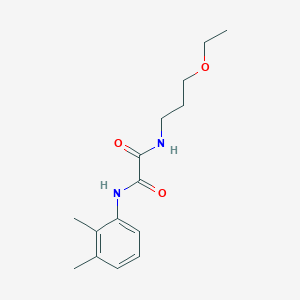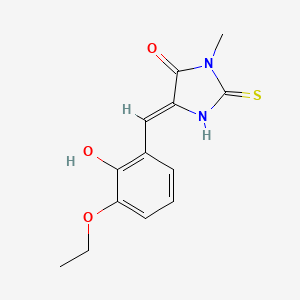![molecular formula C16H17NO5S B4777041 (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid
Descripción general
Descripción
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid, also known as BMS-687453, is a chemical compound that has been of interest to researchers due to its potential use as a therapeutic agent. This compound is a selective PPARδ (peroxisome proliferator-activated receptor delta) agonist, which means that it activates a specific protein in the body that is involved in regulating metabolism and inflammation.
Mecanismo De Acción
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid works by activating PPARδ, a protein that plays a key role in regulating metabolism and inflammation. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved metabolic function. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance, increase energy expenditure, and reduce body weight. It has also been shown to reduce triglyceride levels and increase HDL cholesterol levels. In addition, it has anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid in lab experiments is that it is a selective PPARδ agonist, which means that it specifically targets this protein without affecting other PPAR isoforms. This makes it a useful tool for studying the role of PPARδ in metabolic and inflammatory processes. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several potential future directions for research on (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to determine the safety and efficacy of (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid in humans, which could lead to its development as a therapeutic agent.
Aplicaciones Científicas De Investigación
(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. In animal studies, (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid has been shown to improve glucose tolerance, increase energy expenditure, and reduce body weight. It has also been shown to have anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(11-13-5-3-2-4-6-13)23(20,21)15-9-7-14(8-10-15)22-12-16(18)19/h2-10H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLLDXRQGWSIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[Benzyl(methyl)sulfamoyl]phenoxy}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776977.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)
![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4777014.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4777025.png)
![3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)

![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4777044.png)
![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4777050.png)
